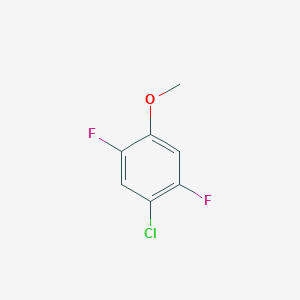

1-Chloro-2,5-difluoro-4-methoxybenzene

Description

Properties

IUPAC Name |

1-chloro-2,5-difluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYFIMYSYFORKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene

The foundational step involves nitrating 1-chloro-2,5-difluorobenzene to introduce a nitro group at the para position relative to the chlorine atom. This reaction exploits the electron-withdrawing effects of chlorine and fluorine, which direct electrophilic attack to the 4-position.

Reaction Conditions

-

Nitrating Agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Solvent : Sulfuric acid (dual role as solvent and catalyst).

-

Yield : ~70–85% (theoretical, depending on purity of starting material).

The nitro group’s strong electron-withdrawing nature activates the ring for subsequent nucleophilic substitution.

Methoxylation via Sodium Methoxide

The nitro group at position 4 is displaced by methoxide under high-temperature conditions, leveraging polar aprotic solvents to enhance nucleophilicity:

Reaction Conditions

-

Nucleophile : Sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Temperature : 120–150°C for 12–24 hours.

-

Catalyst : None required, though copper(I) iodide may accelerate substitution in some cases.

-

Yield : ~50–65% (lower due to competing side reactions).

Mechanistic Insight

The nitro group acts as a leaving group under these conditions, with the methoxide ion attacking the activated aromatic ring. Steric and electronic effects from adjacent halogens moderate reaction kinetics.

Multi-Step Reduction-Diazotization-Methylation Pathway

Nitration to 1-Chloro-2,5-difluoro-4-nitrobenzene

Identical to Section 1.1, this step ensures a nitro group at position 4 for downstream functionalization.

Reduction to 4-Amino-1-chloro-2,5-difluorobenzene

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

Reaction Conditions

Diazotization and Hydrolysis to Phenol

The amine is diazotized and hydrolyzed to introduce a hydroxyl group:

Diazotization

-

Reagents : Sodium nitrite (NaNO₂) in HCl at 0–5°C.

-

Reaction Time : 30–60 minutes.

Hydrolysis

Methylation of Phenol to Methoxy

The phenol intermediate is methylated using methyl iodide or dimethyl sulfate:

Reaction Conditions

-

Methylating Agent : Methyl iodide (CH₃I) with potassium carbonate (K₂CO₃) in acetone.

-

Temperature : Reflux (56°C) for 6–12 hours.

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Reduction-Diazotization-Methylation |

|---|---|---|

| Steps | 2 | 4 |

| Overall Yield | 35–50% | 50–70% |

| Key Challenges | Competing side reactions | Multi-step purification |

| Industrial Scalability | Moderate | High |

| Cost | Low (fewer reagents) | Higher (multiple steps) |

The multi-step route, though longer, offers superior yields and scalability, aligning with industrial practices observed in the synthesis of analogous compounds.

Optimization Strategies and Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: Under specific conditions, the methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can produce a benzoic acid derivative.

Scientific Research Applications

1-Chloro-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-chloro-2,5-difluoro-4-methoxybenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Observations :

- Methoxy vs. Trifluoromethyl (CF3) : The replacement of methoxy (EDG) with CF3 (strong EWG) in significantly reduces electron density at the para position, altering reactivity in electrophilic substitution reactions.

- Nitro Group Effects : The nitro group in deactivates the ring, making it less reactive toward electrophiles compared to the methoxy-substituted target compound.

- Halogen Positioning : In , bromine and chlorine substituents introduce steric and electronic challenges due to disorder in crystallographic structures, which may affect synthetic utility.

Biological Activity

1-Chloro-2,5-difluoro-4-methoxybenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. The presence of both chlorine and fluorine atoms, along with a methoxy substituent, suggests potential biological activity that can be explored for therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : CHClFO

- Molecular Weight : 192.57 g/mol

- Structural Features : The compound features a benzene ring substituted with a chlorine atom at the 1-position, fluorine atoms at the 2 and 5 positions, and a methoxy group at the 4-position.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electrophilic Substitution : The electrophilic nature of the chlorine and fluorine substituents allows the compound to engage in nucleophilic attacks from biological molecules, potentially leading to modifications of key biomolecules.

- Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through apoptosis induction in cancer cells. For instance:

- Flavonoid Derivatives : Compounds with halogen substitutions have been shown to induce apoptosis in lung cancer cells (A549), suggesting that this compound could have similar effects due to its structural analogies.

Study on Related Compounds

A study conducted on various halogenated flavonoids demonstrated significant anticancer activity against A549 cells, with IC values indicating potent inhibition:

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Compound 6l (4’-bromoflavonol) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| Compound 6k (4’-chloro substitution) | 3.14 ± 0.29 | Similar apoptotic mechanism observed |

This suggests that structural features akin to those found in this compound could be explored for anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.